N-{[1,1'-biphenyl]-4-yl}-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Description
This compound features a complex polycyclic scaffold with fused oxa (oxygen-containing) and aza (nitrogen-containing) rings, a carboxamide linkage, and a biphenyl substituent. The biphenyl group contributes to π-π stacking interactions, which may improve binding affinity in hydrophobic environments.
Properties
IUPAC Name |
4-imino-N-(4-phenylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2/c29-27-24(28(32)30-22-12-10-19(11-13-22)18-6-2-1-3-7-18)17-21-16-20-8-4-14-31-15-5-9-23(25(20)31)26(21)33-27/h1-3,6-7,10-13,16-17,29H,4-5,8-9,14-15H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXPXLRFUNBTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=C(C=C5)C6=CC=CC=C6)CCCN3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
The trifluoromethyl group in lowers XLogP3 (4.7) compared to the dimethyl variant , balancing hydrophobicity and metabolic resistance.
The acetamide group in adds hydrogen-bonding capacity, improving solubility but possibly reducing blood-brain barrier penetration.
Structural Rigidity and Bioactivity: All compounds retain the tetracyclic core, ensuring structural rigidity and preorganization for target binding. The imino and carboxamide groups are conserved, suggesting a shared mechanism of action (e.g., protease or kinase inhibition).
Research Findings and Implications
- Synthetic Challenges : The tetracyclic scaffold requires multistep synthesis, often involving cyclization and functional group protection strategies. highlights similar synthetic routes for related polycyclic compounds, emphasizing the need for precise stereochemical control.
- Pharmacological Potential: While bioactivity data is absent, the structural similarities to known bioactive polycycles (e.g., kinase inhibitors) suggest therapeutic relevance. Further studies should prioritize in vitro assays to evaluate potency against disease-relevant targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
